Sodium sulfinates, including Sodium propane-2-sulfinate, are used extensively in the field of Organic Chemistry . They are recognized as versatile building blocks for the synthesis of a variety of organosulfur compounds .
Depending on the reaction conditions, sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents . This means they can introduce a sulfonyl, sulfenyl, or sulfinyl group into other molecules, which is a common requirement in many organic synthesis procedures .
Sodium sulfinates can be used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This includes the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .
Sodium sulfinates have been used in the development of sulfonyl radical-triggered ring-closing sulfonylation . This is a type of reaction that forms a ring structure in the molecule, which is a common structural feature in many organic compounds .
Sodium sulfinates have been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These are advanced synthetic techniques that allow for the selective modification of molecules .
Sodium propane-2-sulfinate is an organosulfur compound with the chemical formula and the CAS number 4160-19-4. It is classified as a sodium sulfinic acid salt, characterized by the presence of a sulfonyl group () attached to a propane backbone. This compound is recognized for its utility in organic synthesis, particularly in the formation of various organosulfur derivatives through diverse
These reactions are facilitated by the compound's ability to act as a nucleophile due to the presence of the sulfinyl group.
Sodium propane-2-sulfinate can be synthesized through various methods:
These methods highlight the versatility in synthesizing sodium propane-2-sulfinate from readily available starting materials.
Sodium propane-2-sulfinate has several applications in organic chemistry:
Interaction studies involving sodium propane-2-sulfinate primarily focus on its reactivity with electrophiles and other nucleophiles. Research has indicated that it can effectively participate in cross-coupling reactions under mild conditions, making it a valuable reagent for synthesizing functionalized aromatic compounds. Further studies are necessary to explore its interactions with biological targets and potential therapeutic applications.
Several compounds share structural similarities with sodium propane-2-sulfinate, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium benzenesulfinate | C6H5NaO2S | Aromatic structure; widely used in organic synthesis. |
| Sodium propanesulfinate | C3H7NaOS | Similar backbone but different functional groups. |
| Sodium 4-methylbenzenesulfinate | C9H11NaO2S | Contains a methyl group on the aromatic ring; enhances reactivity. |
Sodium propane-2-sulfinate stands out due to its aliphatic structure, which may provide different reactivity patterns compared to its aromatic counterparts. This uniqueness allows for specific applications where aliphatic sulfinates are preferred over aromatic ones.
Sodium propane-2-sulfinate exhibits a distinctive molecular architecture characterized by its ionic nature and structural flexibility. The compound possesses a molecular weight of 130.14 g/mol and an exact mass of 130.00644492 Da, with the molecular formula C₃H₇NaO₂S [1]. The structural framework consists of two covalently-bonded units: the organic propane-2-sulfinate anion and the sodium cation [1].
The molecular geometry analysis reveals several key structural features that influence the compound's conformational behavior. The molecule contains seven heavy atoms with a topological polar surface area of 59.3 Ų, indicating significant polar character [1]. The structure exhibits minimal conformational flexibility, with only one rotatable bond present in the propyl chain, which constrains the overall molecular movement [1].
The conformational analysis of sodium propane-2-sulfinate is primarily governed by the central carbon atom bearing the sulfinate group. The propyl chain adopts various conformations similar to those observed in propane derivatives, where staggered conformations are energetically preferred over eclipsed arrangements [2] [3]. The rotational barrier in propane systems is approximately 3.4 kcal/mol, with the hydrogen-methyl eclipsing interactions contributing 1.4 kcal/mol to the total energy cost [2] [3].
In the solid state, the compound crystallizes as a white to almost white powder, with a melting point range of 248-253°C [4]. The crystalline structure is stabilized by ionic interactions between the sodium cation and the sulfinate anion, as well as intermolecular forces between adjacent molecules. The absence of defined atom stereocenters (0) indicates that the compound does not exhibit stereoisomerism, simplifying its conformational landscape [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 130.14 g/mol | PubChem 2.2 (2025.04.14) |
| Exact Mass | 130.00644492 Da | PubChem 2.2 (2025.04.14) |
| Molecular Formula | C₃H₇NaO₂S | PubChem 2.2 (2025.04.14) |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 (2025.04.14) |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 (2025.04.14) |
| Rotatable Bonds | 1 | Cactvs 3.4.8.18 (2025.04.14) |
| Topological Polar Surface Area | 59.3 Ų | Cactvs 3.4.8.18 (2025.04.14) |
| Heavy Atom Count | 7 | PubChem |
| Complexity | 64 | Cactvs 3.4.8.18 (2025.04.14) |
| Defined Atom Stereocenters | 0 | PubChem |
| Covalently-Bonded Units | 2 | PubChem |
The spectroscopic characterization of sodium propane-2-sulfinate provides comprehensive insights into its molecular structure and bonding characteristics through multiple analytical techniques.
Nuclear Magnetic Resonance Spectroscopy
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of sodium propane-2-sulfinate reveals distinctive chemical shifts corresponding to the propyl group protons. Based on analogous sodium propane sulfonates, the spectrum typically exhibits characteristic signals for the methyl protons and the methine proton attached to the sulfur-bearing carbon [5]. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinate group, resulting in deshielding effects on adjacent protons.
The ¹H Nuclear Magnetic Resonance spectrum of related sodium 1-propanesulfonate shows signals at 2.899 ppm (methylene protons adjacent to sulfur), 1.758 ppm (central methylene), and 1.016 ppm (terminal methyl group) [5]. For sodium propane-2-sulfinate, the pattern differs due to the isomeric structure, with the sulfinate group attached to the central carbon rather than the terminal position.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides information about the carbon environments within the molecule. The spectrum would be expected to show three distinct carbon signals corresponding to the two methyl groups and the central carbon bearing the sulfinate functionality. The chemical shifts are characteristic of the electronic environment created by the sulfinate group and the ionic nature of the compound.
Infrared Spectroscopy
Infrared spectroscopy reveals the vibrational characteristics of sodium propane-2-sulfinate through analysis of functional group frequencies. The sulfinate group exhibits characteristic stretching vibrations that distinguish it from sulfonate and sulfonic acid derivatives. The sulfur-oxygen stretching frequencies in sulfinate compounds typically appear in the range of 1000-1200 cm⁻¹ [6] [7].
The infrared spectrum of sodium 2-propane sulfonic acid shows characteristic absorption bands that can be compared to the sulfinate analog [6]. The sulfinate group exhibits asymmetric and symmetric sulfur-oxygen stretching modes, which are diagnostic for the oxidation state of sulfur and the nature of the sulfur-oxygen bonds [7].
Fourier Transform Infrared spectroscopy studies on related surfactant systems demonstrate that sodium-containing sulfur compounds exhibit specific vibrational patterns influenced by the ionic interactions and molecular packing arrangements [8] [7]. The methyl and methylene stretching frequencies in the alkyl chain region provide additional structural confirmation.
Mass Spectrometry
Mass spectrometry analysis of sodium propane-2-sulfinate provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 130 corresponding to the intact molecule [1]. The fragmentation patterns typically involve loss of the sodium ion and subsequent breakdown of the organic sulfinate portion.
High-performance liquid chromatography tandem mass spectrometry (High-Performance Liquid Chromatography tandem Mass Spectrometry) methods have been developed for related sulfonate compounds, providing sensitive detection and quantification capabilities [9]. The mass spectrometric analysis reveals characteristic fragmentation patterns that include loss of sulfur dioxide and alkyl chain fragments.
Time-of-flight secondary ion mass spectrometry (Time-of-Flight Secondary Ion Mass Spectrometry) studies on sodium-containing compounds demonstrate the utility of this technique for detecting sodium migration and compound identification in complex matrices [10]. The technique provides high sensitivity for sodium detection and can distinguish between different sodium-containing species.
| Technique | Key Characteristics | Reference Compounds |
|---|---|---|
| Nuclear Magnetic Resonance (¹H) | Chemical shifts for propyl group protons | Sodium 1-propanesulfonate (14533-63-2) |
| Nuclear Magnetic Resonance (¹³C) | Carbon environment identification | Related sulfinate compounds |
| Infrared (Fourier Transform Infrared) | Sulfinate stretching vibrations | Sodium 2-propane sulfonic acid |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns | Sodium 2-mercaptoethane sulfonate |
| Ultraviolet-Visible Spectroscopy | Electronic transitions and absorption bands | Sodium dodecyl sulfate surfactants |
The crystallographic analysis of sodium propane-2-sulfinate reveals important structural information about its solid-state arrangement and intermolecular interactions. The compound crystallizes as a white to almost white powder with a characteristic crystalline structure that reflects the ionic nature of the material [11] [12].
Crystal Structure and Morphology
Sodium propane-2-sulfinate exhibits a crystalline powder form that is typical of ionic organic compounds. The melting point of 248-253°C indicates substantial intermolecular forces stabilizing the crystal lattice [4]. The relatively high melting point compared to the parent propane-2-sulfinic acid suggests strong ionic interactions between the sodium cations and sulfinate anions in the solid state.
The crystal structure is stabilized by multiple types of intermolecular interactions, including ionic forces between the sodium cation and the sulfinate anion, as well as weaker interactions such as hydrogen bonding and van der Waals forces between the organic portions of adjacent molecules. The absence of defined stereochemical centers simplifies the crystal packing arrangements [1].
Solid-State Physical Properties
The solid-state characterization reveals several important physical properties that influence the compound's behavior and applications. The compound is hygroscopic, indicating its tendency to absorb moisture from the atmosphere, which is common for ionic sulfur-containing compounds [13]. This property necessitates careful storage conditions under inert atmosphere at 2-8°C to maintain stability [14].
The water solubility of sodium propane-2-sulfinate is attributed to the ionic nature of the compound and the hydrophilic character of the sulfinate group. The topological polar surface area of 59.3 Ų contributes to the compound's water solubility and its ability to form hydrogen bonds with water molecules [1].
Powder Diffraction Analysis
X-ray powder diffraction studies on related sodium sulfur compounds provide insights into the crystalline structure and phase identification. Standard X-ray diffraction powder patterns for sodium sulfur compounds demonstrate characteristic diffraction peaks that can be used for identification and purity assessment [15].
The powder diffraction patterns of sodium propane-2-sulfinate would be expected to show sharp, well-defined peaks indicative of good crystallinity. The diffraction data can be compared with calculated patterns based on theoretical crystal structures to confirm the solid-state arrangement and identify any polymorphic forms.
Thermal Properties
The thermal stability of sodium propane-2-sulfinate is evidenced by its relatively high melting point range of 248-253°C [4]. Thermogravimetric analysis would be expected to show weight loss corresponding to decomposition of the organic portion at elevated temperatures, while the sodium component would remain as inorganic residue.
The thermal behavior is influenced by the ionic bonding between sodium and the sulfinate group, as well as the stability of the carbon-sulfur bond. The decomposition pathway likely involves initial loss of the organic sulfinate portion followed by formation of sodium sulfur-containing inorganic compounds.
| Property | Value | Source |
|---|---|---|
| Melting Point | 248-253°C | Sigma-Aldrich |
| Physical State | Solid (powder) | Multiple vendors |
| Crystal Form | Crystalline powder | TCI Chemicals |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |
| Stability | Stable under recommended conditions | General observation |
| Solubility | Water soluble | Chemical nature |
The computational modeling of sodium propane-2-sulfinate provides detailed insights into its electronic structure, molecular orbitals, and bonding characteristics through advanced theoretical chemistry methods.
Density Functional Theory Calculations
Density Functional Theory (Density Functional Theory) calculations represent the primary computational approach for investigating the electronic structure of sodium propane-2-sulfinate. The B3LYP functional with 6-31+G(d,p) basis set is commonly employed for sulfur-containing organic compounds, providing a good balance between computational efficiency and accuracy [16] [17].
The electronic structure analysis reveals the distribution of electron density throughout the molecule, with particular emphasis on the sulfinate group and its interaction with the sodium cation. The sulfur atom in the sulfinate group exhibits a formal oxidation state of +4, intermediate between sulfide (-2) and sulfate (+6), which influences the electronic properties and reactivity of the compound [18].
Molecular Orbital Analysis
The molecular orbital calculations provide detailed information about the frontier orbitals, including the highest occupied molecular orbital (Highest Occupied Molecular Orbital) and lowest unoccupied molecular orbital (Lowest Unoccupied Molecular Orbital), which govern the chemical reactivity and electronic transitions of the compound. The electronic structure is dominated by the sulfinate group, where the sulfur-oxygen bonds exhibit significant ionic character mixed with covalent contributions [16].
The electron density distribution shows concentration around the oxygen atoms of the sulfinate group, reflecting their negative charge and ability to coordinate with the sodium cation. The propyl chain contributes primarily through sigma bonding orbitals, with minimal participation in the frontier molecular orbitals.
Geometry Optimization and Conformational Analysis
Computational geometry optimization provides the most stable molecular conformation of sodium propane-2-sulfinate in the gas phase. The optimized structure shows the characteristic tetrahedral geometry around the sulfur atom, with the two oxygen atoms, one carbon atom, and the lone pair of electrons occupying the tetrahedral positions [19].
The conformational analysis through computational methods reveals the energy barriers associated with rotation around the carbon-sulfur bond. The calculations support the experimental observation of limited conformational flexibility, with one rotatable bond contributing to the overall molecular dynamics [1].
Electronic Properties and Reactivity
The computational analysis provides quantitative data on various electronic properties, including ionization potentials, electron affinities, and polarizabilities. The electronic structure calculations reveal the nucleophilic character of the sulfinate group and its ability to participate in various chemical reactions [18].
The electrostatic potential surface calculations show the charge distribution and identify regions of electron-rich and electron-poor character. The negative electrostatic potential concentrated around the sulfinate oxygen atoms explains the strong ionic interactions with the sodium cation and the compound's water solubility.
Computational Validation
The computational results are validated through comparison with experimental data, including bond lengths, bond angles, and vibrational frequencies. The theoretical predictions for infrared frequencies can be compared with experimental spectra to confirm the accuracy of the computational model [6].
The calculated molecular properties, such as dipole moments and polarizabilities, provide insights into the compound's behavior in solution and solid state. The computational data support the experimental observations regarding the compound's physical and chemical properties.
| Parameter | Value | Application |
|---|---|---|
| SMILES Notation | CC(C)S(=O)[O-].[Na+] | Structure representation |
| InChI Key | NJOHNUOJMKNMLA-UHFFFAOYSA-M | Unique identifier |
| InChI String | InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | Structural description |
| Computational Method | Density Functional Theory (DFT) | Electronic properties |
| Basis Set Applications | B3LYP/6-31+G(d,p) commonly used | Geometry optimization |
| Electronic Structure Analysis | Molecular orbital calculations | Bonding analysis |
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